Valganciclovir hydrochloride is the hydrochloride salt of the L-valyl ester of ganciclovir. [] It exists as a mixture of two diastereomers, ideally maintained within a 55:45 to 45:55 ratio according to U.S. Food and Drug Administration specifications. [] As a prodrug, valganciclovir hydrochloride exhibits improved oral bioavailability compared to ganciclovir, making it valuable in scientific research related to cytomegalovirus (CMV) and other viral targets. [, ]
Valganciclovir hydrochloride is derived from ganciclovir, which itself is a synthetic derivative of acyclovir. The compound is recognized in pharmacopoeias, including the United States Pharmacopoeia, but not in the European Pharmacopoeia. Its chemical formula is and it has a molecular weight of approximately 345.76 g/mol. The compound appears as a white to off-white powder that is slightly hygroscopic and freely soluble in water.
The synthesis of valganciclovir hydrochloride involves several steps, typically including the protection of functional groups, dehydration, and hydrogenation. A notable method involves the dehydration and condensation of ganciclovir with N-benzyl-oxy-oxo-L-valine in an N,N-dimethylformamide solution using dicyclohexylcarbodiimide as a coupling agent. This process yields monoester and diester precursors, which are then purified and subjected to hydrogenation to remove protecting groups and yield the final product.
This method is considered efficient due to its relatively few steps and high yield compared to previous methods that involved longer reaction schemes and more complex purification processes .
Valganciclovir hydrochloride has a complex molecular structure characterized by several functional groups:
The structural formula can be represented as follows:
The molecule exhibits polymorphism, meaning it can exist in different crystalline forms which may affect its bioavailability and stability .
Valganciclovir hydrochloride can participate in various chemical reactions:
These reactions are crucial for understanding its pharmacokinetics and therapeutic efficacy .
Valganciclovir acts primarily by inhibiting viral DNA synthesis. Once converted into ganciclovir within the body:
The mechanism highlights its specificity for viral enzymes over host cell enzymes, minimizing toxicity .
Valganciclovir hydrochloride possesses several notable physical and chemical properties:
These properties are critical for formulation development and ensuring effective delivery in clinical settings .
Valganciclovir hydrochloride is primarily used in clinical settings for:
Its role as an antiviral agent makes it essential in managing complications associated with cytomegalovirus infections .
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2